Methionine,N-[[4-(2-chlorophenoxy)phenyl]sulfonyl]-
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Overview
Description
Methionine,N-[[4-(2-chlorophenoxy)phenyl]sulfonyl]- is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methionine moiety linked to a sulfonyl group, which is further connected to a chlorophenoxyphenyl group. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methionine,N-[[4-(2-chlorophenoxy)phenyl]sulfonyl]- typically involves multi-step organic reactions. One common method involves the reaction of methionine with 4-(2-chlorophenoxy)benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Post-reaction purification steps, such as recrystallization or chromatography, are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Methionine,N-[[4-(2-chlorophenoxy)phenyl]sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The methionine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its role in enzyme inhibition and protein modification.
Medicine: Studied for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methionine,N-[[4-(2-chlorophenoxy)phenyl]sulfonyl]- involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The chlorophenoxy group may interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
N-arylidene-2-(4-chloro-2-(2-substituted phenoxy)phenyl)acetic acid hydrazides: These compounds share structural similarities and exhibit anti-inflammatory activity.
4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives: Known for their antimicrobial properties.
Uniqueness
Methionine,N-[[4-(2-chlorophenoxy)phenyl]sulfonyl]- stands out due to its unique combination of methionine and sulfonyl groups, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C17H18ClNO5S2 |
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Molecular Weight |
415.9 g/mol |
IUPAC Name |
(2S)-2-[[4-(2-chlorophenoxy)phenyl]sulfonylamino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C17H18ClNO5S2/c1-25-11-10-15(17(20)21)19-26(22,23)13-8-6-12(7-9-13)24-16-5-3-2-4-14(16)18/h2-9,15,19H,10-11H2,1H3,(H,20,21)/t15-/m0/s1 |
InChI Key |
VVLBKESFOSFQRN-HNNXBMFYSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC=C2Cl |
Canonical SMILES |
CSCCC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC=C2Cl |
Origin of Product |
United States |
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